D-Xylofuranose, 1,2,3,5-tetraacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylose, a pentose (B10789219) sugar. It serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues that are investigated for antiviral and anticancer properties. Its furanose form and the presence of acetate (B1210297) protecting groups make it a versatile tool in synthetic organic chemistry, particularly in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its primary application in nucleoside synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil or liquid.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42927-46-8 | [3][4] |

| Molecular Formula | C₁₃H₁₈O₉ | [4][5] |

| Molecular Weight | 318.28 g/mol | [4][5] |

| Appearance | Neat oil / Liquid | [2][3] |

| Purity | ≥95% | [3] |

| Storage Temperature | -20°C for long-term storage | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The spectrum will exhibit signals for the anomeric proton (H-1) in the downfield region, typically around 6.0-6.5 ppm. The other ring protons (H-2, H-3, H-4, and H-5) will appear in the range of 4.0-5.5 ppm. The methyl protons of the four acetate groups will give rise to sharp singlet peaks in the upfield region, generally between 1.9 and 2.2 ppm.

-

13C NMR: The anomeric carbon (C-1) will have a characteristic chemical shift in the range of 95-105 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) will resonate between 60 and 80 ppm. The carbonyl carbons of the acetate groups will appear significantly downfield, typically in the 168-172 ppm region, while the methyl carbons of the acetates will be found in the upfield region, around 20-22 ppm.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of peracetylated sugars typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by the loss of acetyl groups and fragments of the sugar ring. Common fragments observed for peracetylated pentoses include ions resulting from the loss of an acetoxy group (M-59), acetic acid (M-60), and ketene (B1206846) (M-42). The fragmentation pattern can be complex but provides valuable information for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorption bands of the ester functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretching (alkane) |

| ~1740-1760 | C=O stretching (ester carbonyl) |

| ~1220-1240 | C-O stretching (ester) |

| ~1040-1080 | C-O stretching (ring ether) |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for the acetylation of sugars.

Materials:

-

D-xylose

-

Acetic anhydride

-

Anhydrous sodium acetate (or a catalytic amount of sulfuric acid)

-

Pyridine (optional, as a solvent and catalyst)

-

Dichloromethane (B109758) (or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation (optional but recommended): To a suspension of D-xylose in acetic anhydride, add a catalytic amount of anhydrous sodium acetate or a few drops of concentrated sulfuric acid. The reaction can also be performed in pyridine.

-

Acetylation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the D-xylose has completely dissolved and the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with dichloromethane or ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a syrup.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound isomer.

Characterization

The purified product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity, comparing the obtained data with the expected spectral features outlined in Section 2.

Application in Nucleoside Synthesis

This compound is a key starting material for the synthesis of xylo-nucleosides. The acetyl groups serve as protecting groups for the hydroxyl functions of the sugar, and the anomeric acetate can act as a leaving group in glycosylation reactions.

General Protocol for N-Glycosylation

Materials:

-

This compound

-

Silylated nucleobase (e.g., persilylated uracil (B121893) or cytosine)

-

Lewis acid catalyst (e.g., SnCl₄, TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Quenching agent (e.g., saturated sodium bicarbonate solution)

-

Deprotection reagent (e.g., methanolic ammonia)

Procedure:

-

Preparation of the Glycosyl Donor: this compound is used as the glycosyl donor.

-

Preparation of the Glycosyl Acceptor: The nucleobase is typically silylated to enhance its solubility and nucleophilicity.

-

Glycosylation Reaction: Dissolve the silylated nucleobase and this compound in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C or the desired reaction temperature. Add the Lewis acid catalyst dropwise and stir the reaction until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification of the Protected Nucleoside: Purify the resulting acetylated nucleoside by silica gel column chromatography.

-

Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia (B1221849) and stir at room temperature until the deacetylation is complete (monitored by TLC).

-

Final Purification: Remove the solvent under reduced pressure and purify the final nucleoside product by recrystallization or chromatography.

Visualizations

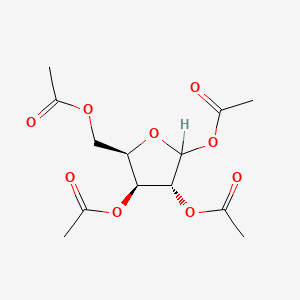

Figure 1: Chemical structure of this compound.

Figure 2: General workflow for the synthesis of the target compound.

Figure 3: Role in nucleoside synthesis via N-glycosylation.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]

- 5. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleoside analogues for drug discovery and development.

Core Chemical Properties

This compound is a fully acetylated derivative of D-xylofuranose. The presence of the acetyl protecting groups enhances its solubility in organic solvents and allows for regioselective reactions in nucleoside synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42927-46-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][4] |

| Molecular Weight | 318.28 g/mol | [4] |

| Physical Form | Neat oil / Liquid | [1][3] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Synthesis and Spectroscopic Data

Experimental Protocols

Plausible Synthesis of this compound

This protocol is based on general methods for the acetylation of monosaccharides.

Materials:

-

D-xylose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) (for elution)

Procedure:

-

D-xylose is dissolved in a mixture of pyridine and acetic anhydride at 0°C.

-

The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of ice-water and extracted with dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a viscous oil.

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of xylo-nucleosides, which are of significant interest in the development of antiviral and anticancer agents. The Vorbrüggen glycosylation is a widely used method for this transformation.

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation

This protocol outlines the general steps for the synthesis of a nucleoside using this compound.

Materials:

-

This compound

-

Silylated nucleobase (e.g., persilylated thymine)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) for silylation of the nucleobase

-

Ammonium (B1175870) sulfate (catalyst for silylation)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: The nucleobase is suspended in an anhydrous solvent with a catalytic amount of ammonium sulfate, and BSA is added. The mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated base. The solvent is then removed under reduced pressure.

-

Glycosylation: The silylated nucleobase and this compound are dissolved in an anhydrous solvent under an inert atmosphere. The solution is cooled to 0°C, and the Lewis acid catalyst (e.g., TMSOTf) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield the protected nucleoside.

-

Deprotection: The acetyl groups are typically removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to afford the final nucleoside.

Visualizing the Workflow

The synthesis of nucleosides using this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis of a xylo-nucleoside analogue.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This guide provides foundational knowledge for the use of this compound in research and drug development. The provided protocols are general and may require optimization for specific substrates and scales.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate. This peracetylated form of D-xylose is a valuable building block in the synthesis of various biologically active compounds, including nucleoside analogues.[1] A precise understanding of its three-dimensional structure is paramount for its effective utilization in medicinal chemistry and drug development.

This guide details the experimental protocols for the primary analytical techniques employed in structure elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It further presents a logical workflow for synthesizing and characterizing this molecule, supplemented by quantitative data organized for clarity and comparative analysis.

Synthesis and Characterization Workflow

The elucidation of the structure of this compound begins with its synthesis from D-xylose, followed by a series of purification and analytical steps to confirm its identity and structure.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Molecular Structure

The core of this guide focuses on confirming the structure of this compound, a five-membered furanose ring with acetate (B1210297) groups at positions 1, 2, 3, and 5. The numbering of the carbon atoms is crucial for the assignment of spectroscopic signals.

Caption: Numbered structure of this compound.

Experimental Protocols and Data Interpretation

Synthesis of this compound

A common method for the preparation of peracetylated sugars involves the treatment of the parent monosaccharide with an acetylating agent in the presence of a catalyst. The reaction typically yields a mixture of furanose and pyranose anomers, necessitating purification.

Protocol:

-

Reaction Setup: D-xylose is suspended in acetic anhydride at 0 °C.

-

Catalysis: A catalyst, such as sulfuric acid or iron(III) chloride, is added dropwise.[2]

-

Reaction: The mixture is stirred for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 0 °C).[2]

-

Workup: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a solvent gradient (e.g., hexane-ethyl acetate) to isolate the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential for assigning the specific protons and carbons in the molecule.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts of all protons and carbons.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

Data Presentation: Expected NMR Data

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |

| H-1 | ~6.0-6.3 | ~95-100 | J₁,₂ = ~1-4 |

| H-2 | ~5.2-5.5 | ~75-80 | J₂,₃ = ~4-7 |

| H-3 | ~5.0-5.3 | ~70-75 | J₃,₄ = ~6-9 |

| H-4 | ~4.2-4.5 | ~80-85 | J₄,₅a, J₄,₅b = ~3-7 |

| H-5a, H-5b | ~4.0-4.3 | ~62-67 | J₅a,₅b = ~11-13 |

| Acetyl CH₃ | ~1.9-2.1 (multiple singlets) | ~20-22 | - |

| Acetyl C=O | - | ~169-171 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Experimental Protocol:

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with less fragmentation.[3]

-

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Interpretation |

| [M+Na]⁺ | C₁₃H₁₈O₉Na | 341.08 | Sodiated molecular ion (common in ESI) |

| [M]⁺˙ | C₁₃H₁₈O₉ | 318.10 | Molecular ion (more common in EI) |

| [M-CH₂OAc]⁺ | C₁₁H₁₅O₇ | 259.08 | Loss of the C5 acetylated side chain |

| [M-OAc]⁺ | C₁₁H₁₅O₇ | 259.08 | Loss of an acetate group |

| [M-AcOH]⁺˙ | C₁₁H₁₄O₇ | 258.07 | Neutral loss of acetic acid (60 Da), a common fragmentation for acetylated compounds[3] |

| Acylium ion | C₂H₃O | 43.02 | Characteristic fragment for an acetyl group |

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a suitable solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Data Presentation: Hypothetical Crystallographic Data

As no crystal structure for this compound is publicly available, the following table presents the type of data that would be obtained from such an analysis, with hypothetical values based on similar small molecules.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2 |

| b (Å) | 8.1 |

| c (Å) | 22.0 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1280 |

| Z | 4 |

| R-factor | < 0.05 |

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and sophisticated analytical techniques. While a complete, published dataset for this specific molecule is elusive, by applying established principles of NMR, mass spectrometry, and crystallography, and by drawing comparisons with closely related compounds, a confident structural assignment can be achieved. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and scientists working with this and other acetylated carbohydrates, facilitating their application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. This document outlines the structural features, conformational analysis, and experimental protocols relevant to its synthesis and characterization.

Introduction

This compound is a fully protected derivative of D-xylose, a pentose (B10789219) sugar. The furanose form, a five-membered ring, and the presence of four acetate (B1210297) groups confer specific stereochemical and conformational properties that are critical for its application in chemical synthesis. Understanding these properties is paramount for the rational design of synthetic pathways and the prediction of reaction outcomes. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate.

Stereochemical Configuration

The stereochemistry of this compound is defined by the configuration of the chiral centers within the D-xylofuranose core. The "D" designation indicates the stereochemistry at C4, which is analogous to that of D-glyceraldehyde. The furanose ring consists of four carbon atoms and one oxygen atom. The acetate groups are located at positions C1, C2, C3, and C5. The stereochemistry at the anomeric carbon, C1, can exist as either α or β, leading to the formation of two distinct anomers. In the β-anomer, the acetate group at C1 is on the same side of the ring as the hydroxymethyl group at C4, while in the α-anomer, it is on the opposite side. The relative orientation of the substituents on the furanose ring dictates its chemical reactivity and biological activity.

Conformational Analysis

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The conformation of the ring is typically described by a pseudorotational itinerary, with the two most common conformations being the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by this compound will depend on the steric and electronic interactions between the four bulky acetate groups.

Due to the lack of publicly available X-ray crystallographic data for this specific compound, a definitive solid-state conformation cannot be presented. However, based on studies of structurally similar acetylated furanoses, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the acetate groups.

Quantitative Spectroscopic Data

Table 1: Representative ¹H NMR Data for a Similar Acetylated Furanose Derivative (1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.89 | d | 8.1 |

| H-2 | 5.25 | dd | 8.1, 3.0 |

| H-3 | 5.45 | t | 3.0 |

| H-4 | 5.29 | t | 3.0 |

| H-5 | 4.08 | d | 3.0 |

| CH₃ (acetyl) | 2.18 | s | - |

| CH₃ (acetyl) | 2.08 | s | - |

| CH₃ (acetyl) | 2.03 | s | - |

| CH₃ (acetyl) | 1.99 | s | - |

Note: This data is for a different, albeit structurally similar, compound and should be used for illustrative purposes only.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylated furanoses, which can be adapted for the preparation of this compound from D-xylose.

Synthesis of this compound

This procedure describes the per-O-acetylation of a carbohydrate using acetic anhydride (B1165640) and pyridine (B92270).[1]

Materials:

-

D-xylose

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-xylose (1.0 equivalent) in dry pyridine (5-10 mL per gram of xylose) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. To this cooled solution, add acetic anhydride (4.0-5.0 equivalents, to acetylate all four hydroxyl groups) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.

-

Work-up:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

-

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from D-xylose to its per-O-acetylated furanose form.

Caption: Synthesis of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its utility as a synthetic intermediate. While a complete experimental dataset for its three-dimensional structure is not publicly available, its stereochemical configuration is well-defined. The provided synthetic protocol offers a reliable method for its preparation. Further investigation, particularly through X-ray crystallography and detailed NMR studies, would provide a more comprehensive understanding of its conformational preferences and contribute to the rational design of novel therapeutics and other advanced materials.

References

In-Depth Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate (CAS 42927-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylose in its furanose form. This compound serves as a key starting material in the synthesis of various nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. The acetate (B1210297) protecting groups render the xylofuranose (B8766934) soluble in organic solvents and activate the anomeric position for glycosylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

This compound is commercially available and typically appears as a liquid or neat oil.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42927-46-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2][3] |

| Molecular Weight | 318.28 g/mol | [2][3] |

| IUPAC Name | [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | [3] |

| Physical Form | Liquid / Neat Oil | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| InChI Key | IHNHAHWGVLXCCI-DAAZQVBGSA-N | [3] |

Synthesis and Experimental Protocols

The seminal work on the synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose was reported by Chang and Lythgoe in 1950.[4][5] While the full text of this original publication is not widely available, subsequent methodologies for the acetylation of sugars provide a basis for a detailed experimental protocol. A general and effective method involves the per-acetylation of D-xylose using acetic anhydride (B1165640) in the presence of a catalyst.

Representative Experimental Protocol for Acetylation of D-Xylose

This protocol is adapted from general methods for sugar acetylation.

Materials:

-

D-xylose

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable catalyst such as sodium acetate)

-

Dichloromethane (B109758) (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Suspend D-xylose in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0°C).

-

Slowly add pyridine as a catalyst, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a syrup.

Note: This is a general procedure and optimization of reaction conditions, including catalyst, solvent, and reaction time, may be necessary to achieve the desired furanose-to-pyranose ratio and yield.

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of xylofuranosyl nucleosides. The acetate group at the anomeric carbon (C-1) acts as a leaving group in the presence of a Lewis acid, allowing for the formation of a glycosidic bond with a nucleobase.

Representative Experimental Protocol for Glycosylation

This protocol describes a general method for the glycosylation of a nucleobase, such as theophylline (B1681296), using an acetylated sugar.

Materials:

-

This compound

-

Theophylline (or other desired nucleobase)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or another suitable Lewis acid

-

Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, suspend the nucleobase (e.g., theophylline) in anhydrous acetonitrile.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the silylation of the nucleobase.

-

Cool the reaction mixture to room temperature and then add a solution of this compound in anhydrous acetonitrile.

-

Cool the mixture to 0°C and add the Lewis acid (e.g., TMSOTf) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

-

The acetate protecting groups can be removed under standard Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final xylofuranosyl nucleoside.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the xylofuranose ring and the methyl protons of the four acetate groups. The anomeric proton (H-1) will likely appear as a doublet in the downfield region (around 6.0-6.5 ppm). The other ring protons (H-2, H-3, H-4, and H-5) will resonate in the region of 4.0-5.5 ppm. The methyl protons of the acetate groups will appear as sharp singlets between 2.0 and 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the xylofuranose ring and the carbonyl and methyl carbons of the acetate groups. The anomeric carbon (C-1) is expected to be the most downfield of the ring carbons (around 95-105 ppm). The other ring carbons will resonate between 60 and 85 ppm. The carbonyl carbons of the acetate groups will appear in the region of 169-171 ppm, and the methyl carbons will be found around 20-21 ppm.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum is expected to show a pseudomolecular ion, such as the sodium adduct [M+Na]⁺. A characteristic fragmentation pattern for acetylated sugars is the neutral loss of acetic acid (60 Da) from the molecular ion. Tandem mass spectrometry (MS/MS) would likely reveal sequential losses of the four acetate groups.

Biological Significance and Drug Development

This compound itself is not known to have significant biological activity. Its importance lies in its role as a precursor to xylofuranosyl nucleosides. These nucleoside analogues can mimic natural nucleosides and interfere with cellular processes, particularly DNA and RNA synthesis. This makes them valuable candidates for the development of antiviral and anticancer agents. For example, nucleosides derived from xylofuranose have been shown to possess antiviral and cytostatic properties.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Nucleoside Synthesis Workflow

Caption: General workflow for the synthesis of a xylofuranosyl nucleoside.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]

- 3. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 407. Experiments on the synthesis of purine nucleosides. Part XXVII. 1 : 2 : 3 : 5-Tetra-acetyl D-xylofuranose and the D-xylofuranosides of theophylline and adenine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 407. Experiments on the synthesis of purine nucleosides. Part XXVII. 1 : 2 : 3 : 5-Tetra-acetyl D-xylofuranose and the D-xylofuranosides of theophylline and adenine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Acetylated D-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetylated D-xylofuranose, a key carbohydrate derivative with significant applications in nucleoside synthesis and other areas of chemical and pharmaceutical research. This document details the synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-D-xylofuranose, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a fully acetylated derivative of D-xylofuranose. The presence of the acetyl groups significantly alters the polarity and reactivity of the parent sugar, rendering it soluble in a range of organic solvents and making it a versatile intermediate in organic synthesis. It typically presents as a mixture of α and β anomers at the anomeric C-1 position.

General Properties

The general physicochemical properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose are summarized in the table below. The compound is commonly found as a colorless oil, indicating a melting point below room temperature.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2][3] |

| Molecular Weight | 318.28 g/mol | [1][2][3] |

| Appearance | Neat oil | [1] |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Solubility

The acetylated form of D-xylofuranose exhibits good solubility in various organic solvents, which is a critical property for its use in synthesis.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |

| Ethanol | 15 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |

Data sourced from commercial suppliers.[1]

Synthesis and Purification

The synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose typically involves the acetylation of D-xylose or a partially protected xylofuranose (B8766934) derivative. The reaction often yields a mixture of the α and β anomers, which can be separated by chromatographic methods. A general multi-step synthesis starting from D-xylose can be adapted from protocols for analogous furanose sugars.[4][5]

Experimental Protocol: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose

This protocol is adapted from the synthesis of the analogous L-ribofuranose derivative and involves three main stages: acetal (B89532) formation, acetylation, and acetolysis.[5]

Step 1: Acetal Formation (Preparation of Methyl D-Xylofuranoside)

-

Suspend D-xylose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the mixture at room temperature until the D-xylose is fully dissolved and converted to the methyl xylofuranoside.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl D-xylofuranoside.

Step 2: Acetylation

-

Dissolve the crude methyl D-xylofuranoside in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,5-tri-O-acetyl-D-xylofuranoside.

Step 3: Acetolysis

-

Dissolve the crude acetylated methyl xylofuranoside in a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Carefully neutralize the organic layer by washing with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,2,3,5-tetra-O-acetyl-D-xylofuranose as an anomeric mixture.

Purification of Anomers

The separation of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose can be achieved using column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation. Alternatively, for some acetylated sugars, recrystallization can be employed to isolate one anomer if it is crystalline and the other is an oil.[5] For instance, in the case of the L-ribofuranose analogue, the pure β-anomer was obtained by recrystallization from diethyl ether.[5]

Caption: Workflow for the synthesis and purification of α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of acetylated D-xylofuranose and for distinguishing between the α and β anomers. The chemical shifts and coupling constants of the ring protons and carbons are sensitive to their stereochemical environment.

¹H and ¹³C NMR Data

| Nucleus | Anomer | Expected Chemical Shift (ppm) |

| ¹H | α (H-1) | ~6.2 - 6.4 |

| β (H-1) | ~6.0 - 6.2 | |

| Ring Protons (H-2 to H-5) | ~4.0 - 5.5 | |

| Acetyl Protons | ~1.9 - 2.2 | |

| ¹³C | α (C-1) | ~92 - 96 |

| β (C-1) | ~98 - 102 | |

| Ring Carbons (C-2 to C-5) | ~60 - 85 | |

| Carbonyl Carbons | ~168 - 172 | |

| Acetyl Carbons | ~20 - 22 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Chemical Properties and Reactivity

The acetyl groups of 1,2,3,5-tetra-O-acetyl-D-xylofuranose serve as protecting groups for the hydroxyl functionalities of the sugar. These groups can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to regenerate the free hydroxyls. The anomeric acetyl group is particularly labile and can be selectively removed or replaced, making this compound a valuable glycosyl donor in the synthesis of nucleosides and other glycosides.

The furanose ring is generally less stable than the corresponding pyranose ring. Under certain acidic or basic conditions, rearrangement from the furanose to the more stable pyranose form can occur.

Caption: Logical relationships of key chemical reactions involving acetylated D-xylofuranose.

Conclusion

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a crucial intermediate in carbohydrate chemistry, particularly for the synthesis of furanosyl-containing molecules like nucleosides. Its physical properties, characterized by its oily nature and solubility in organic solvents, facilitate its use in a variety of reaction conditions. While detailed quantitative data for individual anomers are sparse in the public domain, established synthetic and purification protocols for analogous sugars provide a clear pathway for its preparation and isolation. The reactivity of the acetyl groups, especially at the anomeric position, underscores its utility as a versatile building block in the development of novel therapeutic agents and other specialized chemical entities. Further research to fully characterize the individual α and β anomers would be highly beneficial to the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]

- 3. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

Unveiling the Potential: A Technical Guide to the Biological Activity of D-Xylofuranose, 1,2,3,5-tetraacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylofuranose, 1,2,3,5-tetraacetate is a peracetylated derivative of the pentose (B10789219) sugar D-xylose. While primarily recognized and utilized as a key synthetic intermediate in the preparation of various nucleoside analogues with potential therapeutic applications, its intrinsic biological activity remains a largely unexplored frontier. This technical guide consolidates the available information on this compound, focusing on its established role as a precursor. Furthermore, by examining the biological activities of structurally related xylose derivatives and the impact of acetylation on other bioactive molecules, we delineate a framework for future investigation into the potential antimicrobial, antiviral, and anticancer properties of this compound. This document aims to serve as a foundational resource for researchers poised to investigate the untapped biological potential of this compound.

Introduction

This compound is a stable, lipophilic derivative of D-xylofuranose. Its peracetylated nature makes it an ideal precursor for glycosylation reactions, particularly in the synthesis of furanosyl nucleosides, a class of compounds known for their significant antiviral and anticancer activities. Despite its widespread use in synthetic chemistry, direct studies on the biological effects of this compound are conspicuously absent in the current scientific literature. However, the biological relevance of its core structure, D-xylose, and the demonstrated bioactivities of various acetylated and non-acetylated xylose derivatives, provide a strong rationale for its investigation as a potential bioactive agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [1] |

| Molecular Weight | 318.28 g/mol | [1] |

| CAS Number | 42927-46-8 | [2][3] |

| Appearance | Neat oil or liquid | [2] |

| Purity | ≥95% (commercially available) | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [2] |

| Storage | Recommended at room temperature under an inert atmosphere. | [3] |

Established Role in Nucleoside Synthesis

The primary documented application of this compound is as a starting material for the synthesis of nucleoside analogues.[2] These synthetic nucleosides are often designed to act as antimetabolites, interfering with viral or cellular replication processes.

General Synthetic Pathway

The synthesis of nucleoside analogues from this compound typically involves a glycosylation reaction where the acetylated sugar is coupled with a heterocyclic base (e.g., purine (B94841) or pyrimidine (B1678525) derivatives) in the presence of a Lewis acid catalyst. Subsequent deacetylation yields the final nucleoside analogue.

Examples of Synthesized Nucleosides

While specific antiviral or anticancer data for nucleosides derived directly from this compound is sparse, related acetylated pentofuranoses are used to synthesize compounds with demonstrated biological activity. For instance, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose has been used to synthesize benzimidazole (B57391) nucleosides evaluated for anti-herpesvirus activity.[4]

Potential Biological Activities: An Inferential Analysis

Although direct experimental evidence is lacking for this compound, the biological activities of structurally similar compounds suggest potential areas for investigation.

Antimicrobial Activity

Some commercial suppliers note that this compound may have antimicrobial effects against bacteria and fungi.[5] While no specific data is provided, derivatives of the parent sugar, D-xylose, have shown antimicrobial properties. For example, certain D-xylopyranoside derivatives have demonstrated activity against Candida albicans, Candida glabrata, Staphylococcus aureus, and Escherichia coli.

Anticancer Activity

The acetylation of flavonoids and other natural products has been shown to enhance their anticancer activity and bioavailability.[6] This is often attributed to increased lipophilicity, which facilitates cell membrane permeability. Given that this compound is a peracetylated sugar, it is plausible that it could exhibit cytotoxic effects against cancer cell lines. Furthermore, some xylofuranose (B8766934) derivatives have been explored for their antiproliferative effects.[7] The pentose phosphate (B84403) pathway, which involves pentose sugars like xylose, is also a target of interest in cancer metabolism.[8]

Antiviral Activity

The most promising, albeit indirect, evidence for the potential biological activity of this compound lies in its role as a precursor for antiviral nucleosides.[2] The rationale is that the xylofuranose scaffold can mimic the natural ribofuranose or deoxyribofuranose sugars, thereby being recognized by viral polymerases. Upon incorporation into the growing viral DNA or RNA chain, these analogues can act as chain terminators or inhibitors of the polymerase, thus halting viral replication.

Proposed Experimental Protocols for Biological Evaluation

To address the current knowledge gap, a systematic evaluation of the biological activity of this compound is warranted. The following are proposed experimental workflows.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and pathogenic fungi (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

MBC/MFC Determination:

-

Subculture aliquots from wells showing no growth onto agar (B569324) plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

In Vitro Cytotoxicity and Anticancer Screening

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines and normal cell lines to determine its therapeutic index.

Methodology:

-

Cell Line Panel: Include a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney], HFF [human foreskin fibroblast]).

-

MTT or Resazurin (B115843) Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT or resazurin reagent and incubate until color development.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

-

Apoptosis and Cell Cycle Analysis (for promising candidates):

-

Use flow cytometry with Annexin V/Propidium (B1200493) Iodide staining to quantify apoptosis.

-

Analyze the cell cycle distribution by propidium iodide staining and flow cytometry.

-

Antiviral Activity Assays

Objective: To assess the inhibitory activity of this compound against a range of viruses.

Methodology:

-

Virus Panel: Include RNA viruses (e.g., Influenza virus, Dengue virus) and DNA viruses (e.g., Herpes Simplex Virus).

-

Plaque Reduction Assay or CPE Inhibition Assay:

-

Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Infect the cells with a known titer of the virus in the presence of varying concentrations of the compound.

-

For the plaque reduction assay, overlay the cells with a semi-solid medium and incubate until plaques are formed. Stain the cells and count the plaques to determine the reduction in viral titer.

-

For the CPE inhibition assay, incubate the cells until a cytopathic effect is observed in the virus control wells. Assess cell viability using a colorimetric assay.

-

Calculate the half-maximal effective concentration (EC₅₀).

-

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, Table 2 presents a hypothetical summary of potential outcomes from the proposed experiments, based on activities of related compounds. This is for illustrative purposes only.

| Assay | Target | Parameter | Hypothetical Value |

| Antimicrobial | S. aureus | MIC | 64 - 256 µg/mL |

| C. albicans | MIC | 32 - 128 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC₅₀ | 10 - 50 µM |

| A549 (lung cancer) | IC₅₀ | 25 - 100 µM | |

| HEK293 (normal kidney) | CC₅₀ | > 100 µM | |

| Antiviral | Influenza A virus | EC₅₀ | 5 - 20 µM |

| Herpes Simplex Virus-1 | EC₅₀ | 15 - 60 µM |

Conclusion and Future Directions

This compound is a well-established and valuable precursor in the synthesis of potentially bioactive nucleoside analogues. While its own biological activity has not been a subject of dedicated research, the chemical structure and the activities of related compounds suggest a promising avenue for investigation. Future research should focus on the systematic evaluation of its antimicrobial, anticancer, and antiviral properties using the standardized protocols outlined in this guide. Such studies will be crucial in determining whether this compound is merely a synthetic tool or a bioactive molecule in its own right, potentially leading to the development of new therapeutic agents. Elucidating its mechanism of action and structure-activity relationships will be the subsequent critical steps in its journey from a chemical reagent to a potential drug lead.

References

- 1. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 42927-46-8 [sigmaaldrich.com]

- 4. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemistry of D-Xylofuranose, 1,2,3,5-tetraacetate: An In-depth Guide

An exploration into the historical synthesis, chemical properties, and methodological evolution of a key acetylated pentose (B10789219).

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational work in carbohydrate chemistry that led to the isolation and characterization of this important furanose derivative. It further details both historical and contemporary experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying chemical and logical pathways.

Introduction

This compound is a fully acetylated derivative of D-xylose, a five-carbon sugar (pentose) that is a fundamental component of hemicellulose in plant cell walls. The acetylation of sugars is a critical process in carbohydrate chemistry, often employed to protect hydroxyl groups during synthetic transformations, to enhance solubility in organic solvents, and to facilitate the isolation and purification of specific anomers. As a furanose derivative, this compound possesses a five-membered ring structure, which is a key structural motif in many biologically significant molecules, including nucleic acids.[1][2] The study of such acetylated sugars has been instrumental in understanding the structure, reactivity, and stereochemistry of carbohydrates. This guide will trace the historical path to its discovery and provide a detailed examination of its synthesis and properties.

Discovery and History

The precise first synthesis and characterization of this compound is not straightforward to pinpoint to a single publication, as its discovery is intertwined with the broader exploration of sugar acetylation in the early 20th century. The pioneering work of chemists like Phoebus A. Levene and Claude S. Hudson laid the essential groundwork for the structural elucidation and synthesis of carbohydrate derivatives, including those of D-xylose.[3][4]

Levene's extensive research on the structure of nucleic acids led to a deep investigation of pentose sugars, including ribose and xylose.[3][4] His work, often in collaboration with colleagues like R. S. Tipson, involved the synthesis of various sugar derivatives to understand their configuration and reactivity. Similarly, Claude S. Hudson's systematic studies on the relationship between optical rotation and the configuration of sugars, known as Hudson's Rules, were heavily reliant on the preparation and characterization of acetylated sugar derivatives.[5][6][7]

Early methods for the complete acetylation of sugars often involved the use of acetic anhydride (B1165640) with a catalyst. While sodium acetate (B1210297) was a common choice, the use of zinc chloride as a catalyst was also explored.[8][9] These early investigations were often focused on the more stable pyranose forms of sugars, but the isolation of furanose isomers was a significant step in understanding the dynamic equilibrium of sugar structures in solution. The synthesis of furanoside derivatives was crucial for the eventual synthesis of nucleosides.[1]

While a singular "discovery" paper for this compound is not readily apparent from the historical literature, its existence as one of the possible isomers of fully acetylated D-xylose would have been inferred and likely isolated during the systematic investigations of sugar acetates in the early to mid-20th century. The development of more advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, later allowed for the unambiguous characterization of the different anomers and ring forms of acetylated sugars.

Chemical Properties and Characterization

This compound is a colorless to pale yellow oil at room temperature. Its fully acetylated nature renders it soluble in a variety of organic solvents. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42927-46-8 | [10] |

| Molecular Formula | C13H18O9 | [10][11] |

| Molecular Weight | 318.28 g/mol | [11][12] |

| Appearance | Neat oil | [10] |

| Purity | ≥95% | [10] |

| Storage | -20°C | [10] |

Spectroscopic Data:

| 1H NMR Chemical Shifts (δ ppm) | 13C NMR Chemical Shifts (δ ppm) |

| Data not explicitly found in a single peer-reviewed source for the specific anomer, but typical acetylated sugar protons appear between 2.0-2.2 ppm (acetyl methyls) and 4.0-6.5 ppm (ring and exocyclic protons). | Data not explicitly found in a single peer-reviewed source for the specific anomer, but typical acetyl carbonyl carbons appear around 170 ppm and ring carbons between 60-100 ppm. |

Note: Specific NMR data for the individual α and β anomers of this compound would require access to dedicated spectroscopic studies.

Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of D-xylose. Both historical and modern methods have been employed, with variations in catalysts and reaction conditions that can influence the anomeric and ring-form distribution of the final product.

Historical Acetylation Method (Zinc Chloride Catalyst)

This method is based on early 20th-century procedures for the peracetylation of sugars.

Materials:

-

D-xylose

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Ice

-

Water

Procedure:

-

To a flask containing acetic anhydride, add a catalytic amount of freshly fused, anhydrous zinc chloride.

-

Cool the mixture in an ice bath.

-

Slowly add finely powdered D-xylose to the cooled mixture with constant stirring.

-

Allow the reaction to proceed, monitoring for the dissolution of the sugar. The reaction temperature may be allowed to rise slowly to room temperature or gently warmed to ensure completion.

-

Once the reaction is complete (as indicated by the formation of a clear solution), pour the reaction mixture slowly into a large volume of ice-water with vigorous stirring to precipitate the acetylated sugar.

-

Collect the product by filtration and wash thoroughly with cold water to remove acetic acid and zinc salts.

-

Recrystallize the crude product from ethanol to yield the purified tetra-O-acetyl-D-xylose. Note: This procedure typically yields a mixture of pyranose and furanose anomers, which would require further separation and characterization.

Modern Acetylation Method (Pyridine Catalyst)

This is a widely used method for the complete acetylation of sugars under milder, basic conditions.

Materials:

-

D-xylose

-

Anhydrous pyridine (B92270)

-

Acetic anhydride

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Suspend D-xylose in anhydrous pyridine in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add acetic anhydride to the suspension with stirring.

-

Allow the reaction mixture to stir at room temperature overnight or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly add water to quench the excess acetic anhydride.

-

Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting syrup, a mixture of anomers, can be purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.

Visualizations

The following diagrams illustrate the key chemical structures and a generalized workflow for the synthesis of this compound.

Caption: Structure of this compound.

Caption: Generalized workflow for the synthesis of acetylated D-xylose.

Conclusion

This compound represents an important, albeit historically understated, molecule in the field of carbohydrate chemistry. Its synthesis and characterization are emblematic of the foundational studies that have enabled our modern understanding of sugar chemistry and its application in fields such as drug development, where it serves as a precursor for nucleoside synthesis. While the precise moment of its discovery is woven into the broader narrative of early 20th-century carbohydrate research, the methods for its synthesis have evolved, reflecting the advancements in organic chemistry. This guide has provided a consolidated overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further detailed spectroscopic studies would be beneficial to provide a more complete quantitative picture of its anomeric forms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Furanose - Wikipedia [en.wikipedia.org]

- 3. archivepp.com [archivepp.com]

- 4. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 5. niddk.nih.gov [niddk.nih.gov]

- 6. Claude_Hudson [chemeurope.com]

- 7. About Us – ACS – Division of Carbohydrate Chemistry – ACS Carbohydrate [acscarb.org]

- 8. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. caymanchem.com [caymanchem.com]

- 11. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]

Spectroscopic and Synthetic Profile of D-Xylofuranose, 1,2,3,5-tetraacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in nucleoside synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound. It is important to note that this compound exists as a mixture of α and β anomers, which may lead to the observation of multiple signals for some nuclei in NMR spectra.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | 6.10 - 6.35 | m | - | Anomeric Proton (α and β) |

| H-2 | 5.20 - 5.40 | m | - | |

| H-3 | 5.05 - 5.25 | m | - | |

| H-4 | 4.30 - 4.50 | m | - | |

| H-5a, H-5b | 4.10 - 4.30 | m | - | |

| CH₃ (acetyl) | 1.95 - 2.15 | m | - | Acetyl Protons |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The complexity of the spectrum is due to the presence of both α and β anomers.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 98 - 102 | Anomeric Carbon (α and β) |

| C-2 | 75 - 79 | |

| C-3 | 72 - 76 | |

| C-4 | 78 - 82 | |

| C-5 | 62 - 65 | |

| C=O (acetyl) | 168 - 171 | Carbonyl Carbons |

| CH₃ (acetyl) | 20 - 22 | Methyl Carbons |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretch (ester) |

| ~1220-1240 | Strong | C-O stretch (ester) |

| ~1040-1080 | Strong | C-O stretch (furanose ring) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 319 | Low | [M+H]⁺ |

| 259 | Moderate | [M - OAc]⁺ |

| 199 | High | [M - 2OAc - H]⁺ |

| 157 | High | [C₇H₉O₄]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acetylation of D-xylose.[1]

Materials:

-

D-xylose

-

Acetic anhydride (B1165640)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

D-xylose (1.0 equivalent) is dissolved in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

The solution is cooled to 0°C in an ice bath.

-

Acetic anhydride (typically 1.5–2.0 equivalents per hydroxyl group) is added dropwise to the cooled solution.[2]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue may be co-evaporated with toluene (B28343) to remove residual pyridine.

-

The residue is redissolved in dichloromethane (or ethyl acetate) and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product, which is often a mixture of furanose and pyranose isomers, is purified by silica gel column chromatography to isolate the this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is often an oil, a thin film can be prepared between two KBr or NaCl plates for analysis. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

The Multifaceted Role of Acetate Groups in D-Xylofuranose Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of carbohydrate chemistry and drug development, D-xylofuranose tetraacetate emerges as a pivotal building block. The strategic placement of its four acetate (B1210297) groups governs its reactivity, stereochemical behavior, and utility as a synthetic intermediate. This technical guide provides an in-depth exploration of the functions of these acetate moieties, delving into their roles as protecting groups, directors of stereochemistry through neighboring group participation, and modulators of reactivity. This document synthesizes key data, presents detailed experimental protocols, and visualizes fundamental concepts to offer a comprehensive resource for professionals engaged in glycoscience and medicinal chemistry.

Core Functions of Acetate Groups in D-Xylofuranose Tetraacetate

The hydroxyl groups of D-xylose possess similar reactivity, making selective chemical transformations challenging. Acetylation to form D-xylofuranose tetraacetate addresses this by masking these reactive sites. The acetate groups serve several critical functions:

-

Temporary Protection: Acetyl groups are robust ester protecting groups that shield the hydroxyl functionalities from a wide array of reaction conditions. They exhibit stability in acidic environments where other common protecting groups, such as silyl (B83357) ethers and acetals, might be cleaved, allowing for orthogonal protection strategies.[1] This stability is crucial for multi-step syntheses of complex carbohydrate-based molecules.

-

Stereochemical Direction via Neighboring Group Participation: The acetate group at the C-2 position plays a crucial role in controlling the stereochemical outcome of glycosylation reactions.[1][2] During the activation of the anomeric center, the C-2 acetate can act as an intramolecular nucleophile, attacking the incipient oxocarbenium ion to form a cyclic acyloxonium intermediate.[2] This intermediate effectively shields one face of the furanose ring, directing the incoming nucleophilic acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, is a cornerstone of stereoselective glycosylation, leading predominantly to the formation of 1,2-trans-glycosidic linkages.[2]

-

Reactivity Modulation (The "Disarming" Effect): Acetate groups are electron-withdrawing, which reduces the electron density at the anomeric carbon. This electronic effect destabilizes the developing positive charge at the anomeric center during glycosylation, thereby decreasing the reactivity of the glycosyl donor.[2] This phenomenon, termed the "disarming" effect, allows for the strategic use of glycosyl donors with varying reactivities in complex oligosaccharide synthesis.

-

Enhanced Crystallinity and Solubility: Per-O-acetylated carbohydrates, including D-xylofuranose tetraacetate, are often crystalline solids, which greatly facilitates their purification through recrystallization.[2] Furthermore, the acetate groups alter the polarity of the parent sugar, rendering the molecule soluble in a wider range of organic solvents, which is advantageous for conducting reactions in non-aqueous media.